4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
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Overview
Description
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is a bicyclic organic compound with the molecular formula C13H20O. It is characterized by its unique structure, which includes a bicyclo[2.2.2]octane ring system with an isopropyl group and a methyl group attached to it.
Preparation Methods
The synthesis of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
In industrial production, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the carboxylic acid, while reduction results in the formation of the alcohol .
Scientific Research Applications
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Industry: It is used in the production of fragrances and flavors due to its distinct odor profile.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde can be compared with other similar compounds, such as:
7-Isopropyl-5-methylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde: This compound has a similar bicyclic structure but differs in the position of the isopropyl and methyl groups.
7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde: Another similar compound with slight variations in the structure, leading to different chemical and physical properties.
Properties
CAS No. |
36208-35-2 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI Key |
LXYNULJSTVMWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C(C2)C=O)C |
Origin of Product |
United States |
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